molecular formula C17H27NO4S B2567614 1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE CAS No. 1206129-58-9

1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE

Cat. No.: B2567614
CAS No.: 1206129-58-9
M. Wt: 341.47
InChI Key: GYZGDLCLVKQSQO-UHFFFAOYSA-N
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Description

1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring attached to a benzenesulfonyl group with dipropoxy substituents. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE involves several steps. One common synthetic route includes the reaction of piperidine with 3,4-dipropoxybenzenesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of piperidine derivatives with reduced sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.

Scientific Research Applications

1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dipropoxy substituents may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various receptors and ion channels, modulating their function.

Comparison with Similar Compounds

1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE can be compared with other piperidine derivatives, such as:

    1-(4-Chlorophenyl)piperidine: Known for its use as a dopamine reuptake inhibitor.

    1-(3,4-Dimethoxybenzenesulfonyl)piperidine: Similar in structure but with methoxy groups instead of propoxy groups, leading to different chemical and biological properties.

    1-(3,4-Dipropoxybenzyl)piperidine: A related compound with a benzyl group instead of a sulfonyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(3,4-dipropoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-3-12-21-16-9-8-15(14-17(16)22-13-4-2)23(19,20)18-10-6-5-7-11-18/h8-9,14H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZGDLCLVKQSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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